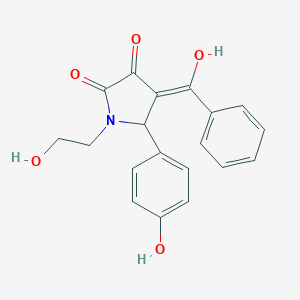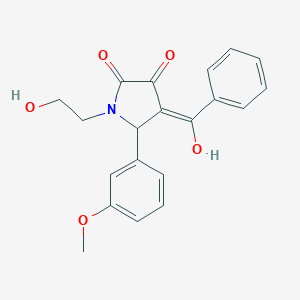
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic applications. BPIP has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
作用機序
The mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to inhibit the activation of NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.
実験室実験の利点と制限
One advantage of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is its relatively low toxicity, making it a potentially safe therapeutic agent. However, one limitation is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.
将来の方向性
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.
合成法
The synthesis of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1H-inden-5-amine in the presence of propanoyl chloride. The resulting product is a white solid with a melting point of 115-117°C. The purity of the compound can be confirmed by HPLC analysis.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.
特性
分子式 |
C23H29N3O |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide |
InChI |
InChI=1S/C23H29N3O/c27-23(24-22-10-9-20-7-4-8-21(20)17-22)11-12-25-13-15-26(16-14-25)18-19-5-2-1-3-6-19/h1-3,5-6,9-10,17H,4,7-8,11-16,18H2,(H,24,27) |
InChIキー |
WOTGTNJBPTXKAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)



![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)
![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)
